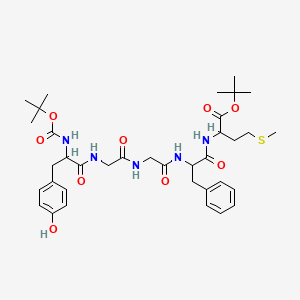

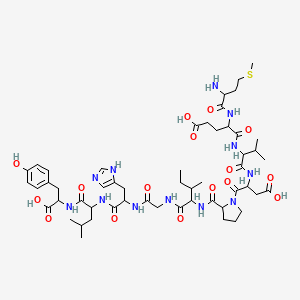

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu est un composé peptidique synthétique. Il est composé d'une séquence d'acides aminés, chacun protégé par des groupes spécifiques pour empêcher des réactions indésirables lors de la synthèse. Le groupe Boc (tert-butyloxycarbonyle) protège l'extrémité amino, tandis que le groupe OtBu (ester tert-butylique) protège l'extrémité carboxyle. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de sa stabilité et de sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le groupe Boc est utilisé pour protéger le groupe amino de chaque acide aminé, et il est éliminé par traitement avec de l'acide trifluoroacétique (TFA) pendant le processus de synthèse .

Réaction de couplage : Le premier acide aminé, Boc-DL-Tyr, est attaché à la résine. Les acides aminés suivants (Gly, Gly, DL-Phe, DL-Met) sont ajoutés un par un en utilisant des réactifs de couplage comme le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC) en présence d'un catalyseur comme le 1-hydroxybenzotriazole (HOBt).

Déprotection : Après chaque étape de couplage, le groupe Boc est éliminé en utilisant du TFA, exposant le groupe amino pour la prochaine réaction de couplage.

Clivage : Une fois que la chaîne peptidique est complète, elle est clivée de la résine en utilisant un acide fort comme l'acide fluorhydrique (HF) ou le TFA, qui élimine également le groupe protecteur OtBu.

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. L'utilisation de solvants et de réactifs respectueux de l'environnement devient de plus en plus courante pour réduire l'impact environnemental de la synthèse peptidique .

Analyse Des Réactions Chimiques

Types de réactions

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine (DL-Met) peut être oxydé en méthionine sulfoxyde ou en méthionine sulfone en utilisant des agents oxydants comme le peroxyde d'hydrogène (H₂O₂).

Réduction : Le peptide peut être réduit en utilisant des agents réducteurs comme le dithiothréitol (DTT) pour rompre les ponts disulfures s'ils sont présents.

Substitution : Les groupes protecteurs Boc et OtBu peuvent être substitués par d'autres groupes protecteurs ou éliminés en conditions acides.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H₂O₂) en solution aqueuse.

Réduction : Dithiothréitol (DTT) en solution aqueuse ou tamponnée.

Déprotection : Acide trifluoroacétique (TFA) pour l'élimination du groupe Boc ; acide fluorhydrique (HF) ou TFA pour l'élimination du groupe OtBu.

Principaux produits formés

Oxydation : Méthionine sulfoxyde ou méthionine sulfone.

Réduction : Peptide réduit avec des groupes thiol libres.

Déprotection : Peptide libre sans groupes Boc ou OtBu.

Applications de recherche scientifique

This compound est utilisé dans divers domaines de la recherche scientifique :

Chimie : Comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie : Dans des études d'interactions protéine-protéine et d'interactions enzyme-substrat.

Médecine : Comme précurseur pour le développement de médicaments et d'agents thérapeutiques à base de peptides.

Industrie : Dans la production de peptides synthétiques à des fins de recherche et de développement.

Mécanisme d'action

Le mécanisme d'action de this compound dépend de son application spécifiqueLes groupes Boc et OtBu protègent le peptide pendant la synthèse et peuvent être éliminés pour exposer le peptide actif pour des interactions biologiques .

Applications De Recherche Scientifique

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu is used in various scientific research fields:

Chemistry: As a model compound for studying peptide synthesis and reactions.

Biology: In studies of protein-protein interactions and enzyme-substrate interactions.

Medicine: As a precursor for developing peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and development purposes.

Mécanisme D'action

The mechanism of action of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu depends on its specific applicationThe Boc and OtBu groups protect the peptide during synthesis and can be removed to expose the active peptide for biological interactions .

Comparaison Avec Des Composés Similaires

Composés similaires

Boc-Tyr(tBu)-Aib-Glu(OtBu)-Gly-OH : Autre peptide protégé par Boc avec une séquence d'acides aminés différente.

Boc-Tyr-D-Ala-Gly : Un tripeptide utilisé dans la synthèse peptidique en phase solide.

Unicité

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu est unique en raison de sa séquence spécifique d'acides aminés et de la présence de groupes protecteurs Boc et OtBu. Cette combinaison offre une stabilité pendant la synthèse et permet des modifications ciblées et des applications en recherche.

Propriétés

IUPAC Name |

tert-butyl 2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51N5O9S/c1-35(2,3)49-33(47)26(17-18-51-7)40-32(46)28(19-23-11-9-8-10-12-23)39-30(44)22-37-29(43)21-38-31(45)27(41-34(48)50-36(4,5)6)20-24-13-15-25(42)16-14-24/h8-16,26-28,42H,17-22H2,1-7H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIUBDHRUIGRPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51N5O9S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)